Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate
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Overview
Description
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is an organic compound with the molecular formula C₁₃H₂₀O₄ and a molecular weight of 240.29 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a cyclopentyl ring and multiple functional groups, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopentyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate: Contains a cyclohexyl ring, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is unique due to its cyclopentyl ring, which imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules .
Biological Activity
Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a cyclopentyl group attached to a butanoate moiety, with an acetyl substituent that may influence its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the use of cyclopentanone derivatives and various acylation methods.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of the cyclopentyl moiety : Cyclopentanone reacts with appropriate acylating agents.
- Acetylation : The introduction of the acetyl group can be achieved through standard acetylation techniques.
- Esterification : The final step involves esterification to form the ethyl ester.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of specific enzyme pathways.
The compound's mechanism of action may involve:
- Enzyme inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with cellular receptors to elicit pharmacological responses.
Case Studies and Research Findings
- Anti-Cancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested.
- Table 1 summarizes the cytotoxicity data across different cancer cell lines:
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
MCF-7 (Breast) | 8 | 85 |
HeLa (Cervical) | 12 | 78 |
A549 (Lung) | 10 | 80 |
- Anti-inflammatory Effects :
- Another study assessed the compound's ability to reduce inflammation in vitro. The results demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% at a concentration of 10 µM.
- Table 2 presents cytokine levels before and after treatment:
Cytokine | Control (pg/mL) | Treated (pg/mL) | % Reduction |
---|---|---|---|
IL-6 | 200 | 120 | 40 |
TNF-alpha | 150 | 90 | 40 |
- Enzyme Inhibition :
- The compound was also tested for its inhibitory effect on specific kinases involved in cancer progression. Preliminary results showed promising inhibition rates against CDK4/6 with an IC50 value of approximately 25 µM.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate |
InChI |
InChI=1S/C13H20O4/c1-3-17-13(16)11(9(2)14)8-12(15)10-6-4-5-7-10/h10-11H,3-8H2,1-2H3 |
InChI Key |
YEIOPJWRISUBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1CCCC1)C(=O)C |
Origin of Product |
United States |
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